![molecular formula C12H15BrN2O2 B2617085 N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide CAS No. 2548984-90-1](/img/structure/B2617085.png)
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is an organic compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.168 g/mol. This compound features a central ethyl chain connecting two acetamide groups and a bromophenyl ring attached to one of the acetamide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide typically involves the following steps:
Acetylation: The addition of an acetamide group to the brominated phenyl ring.
Ethylation: The attachment of an ethyl chain to the acetamide group.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: The acetamide groups can undergo hydrolysis, breaking the amide bond and yielding acetic acid and corresponding amines.
Debromination: The bromo group can be removed under specific conditions, leading to the formation of a new aromatic compound.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Debromination: Often requires reducing agents or catalytic hydrogenation.
Major Products
Hydrolysis: Acetic acid and amines.
Debromination: A new aromatic compound without the bromine atom.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide has diverse applications in scientific research:
Medicinal Chemistry: Its structure suggests potential use in drug design and development due to the presence of bioactive functional groups.
Biological Studies: The compound can be used to study biological processes involving amide and bromo functional groups.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action for N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide involves its interaction with biological molecules through hydrogen bonding and lipophilic interactions due to its amide and bromo groups. These interactions can influence various molecular pathways and targets, making it a valuable compound for studying biological mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-bromophenyl)acetamide: Similar structure but lacks the ethyl chain.
N-(4-acetamidophenyl)ethylacetamide: Similar structure but lacks the bromine atom.
Uniqueness
N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is unique due to the combination of its ethyl chain, acetamide groups, and bromophenyl ring, which collectively contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[2-(4-acetamido-3-bromophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(16)14-6-5-10-3-4-12(11(13)7-10)15-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHPXBKDHFQVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)
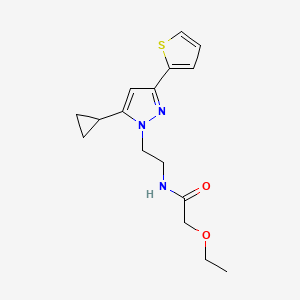
![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2617010.png)
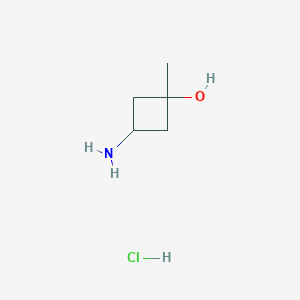
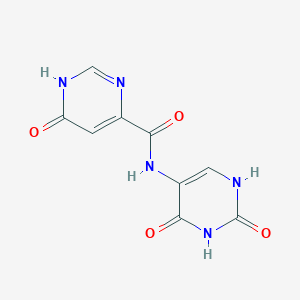
![1-[4-(4-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2617013.png)
![N2,N2-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B2617014.png)
![8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2617015.png)
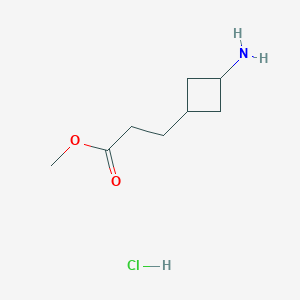
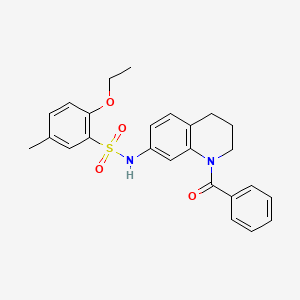
![3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2617023.png)
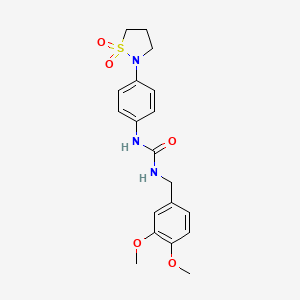
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B2617025.png)
